(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
CAS No.: 2092877-30-8
Cat. No.: VC3190911
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092877-30-8 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (E)-1-(3-aminoazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C11H13N3O/c12-10-7-14(8-10)11(15)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8,12H2/b4-3+ |
| Standard InChI Key | XDRDBNLPUHUYPS-ONEGZZNKSA-N |
| Isomeric SMILES | C1C(CN1C(=O)/C=C/C2=CN=CC=C2)N |
| SMILES | C1C(CN1C(=O)C=CC2=CN=CC=C2)N |
| Canonical SMILES | C1C(CN1C(=O)C=CC2=CN=CC=C2)N |
Introduction
Structural Characterization
Molecular Structure
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one consists of three key structural components: a 3-aminoazetidin-1-yl group, a pyridin-3-yl group, and a connecting prop-2-en-1-one (α,β-unsaturated ketone) linker. The compound features a four-membered azetidine ring with an amino group at the 3-position, which is connected to the carbonyl group of the α,β-unsaturated ketone. The pyridine ring is attached at the 3-position to the β-carbon of the enone system. The (E)-designation specifies that the substituents on the double bond are arranged in a trans configuration, an important stereochemical feature that influences the compound's properties and potential biological activity .
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the potential properties of (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one. The compound 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one shares the enone-pyridine motif but differs in the substitution pattern of the pyridine ring (2-position versus 3-position) and the amine component (dimethylamino versus aminoazetidin-1-yl) . Another related compound, (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, contains the same pyridin-3-yl-prop-2-en-1-one fragment but is conjugated to a nitrophenyl group rather than an aminoazetidine .
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated for (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one:
Spectroscopic Characteristics
The spectroscopic profile of (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one would likely show characteristic features including:
-
UV-Visible absorption bands associated with the conjugated enone system connected to the pyridine ring.
-
Infrared spectroscopy would reveal distinctive peaks for the N-H stretching of the primary amine (3300-3500 cm⁻¹), C=O stretching of the ketone (1650-1680 cm⁻¹), and C=C stretching of the alkene (1620-1640 cm⁻¹).
-
In ¹H NMR spectroscopy, the olefinic protons of the prop-2-en-1-one linker would likely appear as distinctive doublets with a large coupling constant (J = 15-16 Hz), confirming the (E)-configuration .
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
-
The α,β-unsaturated carbonyl system serves as a potential Michael acceptor for nucleophilic addition reactions.
-
The primary amine group on the azetidine ring provides a nucleophilic site for various reactions including acylation, alkylation, and condensation reactions.
-
The pyridine nitrogen can participate in coordination chemistry with metal ions and act as a hydrogen bond acceptor .
Synthetic Approaches
Condensation Approach
A viable synthetic route may involve the condensation of 3-aminoazetidine with a suitable (E)-3-(pyridin-3-yl)acryloyl derivative. The reaction might proceed through an activated acyl intermediate such as an acid chloride or mixed anhydride to facilitate amide bond formation .
Cross-Coupling Strategy
An alternative approach could involve the preparation of an appropriate 3-aminoazetidine-1-carbonyl derivative followed by cross-coupling with a pyridine derivative containing a suitable functional group at the 3-position to construct the enone linkage. This strategy might employ palladium-catalyzed coupling reactions such as Heck or Suzuki couplings .
Key Synthetic Challenges
The synthesis of (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one presents several challenges:
-
Maintaining the stereochemical integrity of the (E)-configuration during the synthesis of the prop-2-en-1-one linker.
-
Selectively functionalizing the 3-aminoazetidine ring while preserving the reactive primary amine.
-
Potential competing reactions due to the nucleophilicity of the primary amine and the pyridine nitrogen .
Biological Significance and Applications
Structure-Activity Relationships
Analysis of related compounds provides insight into potential structure-activity relationships:
-
The aminoazetidine component may enhance water solubility and provide hydrogen bonding interactions with biological targets. The 3-aminoazetidin group appears in several bioactive compounds, including antitumor agents .
-
The (E)-configuration of the alkene likely influences the three-dimensional arrangement of the molecule, potentially affecting its binding to biological targets. The rigid conformation imposed by the trans double bond may be crucial for appropriate spatial presentation of the pharmacophoric elements .
-
The pyridin-3-yl group can engage in π-stacking interactions with aromatic amino acid residues in proteins and serve as a hydrogen bond acceptor through its nitrogen atom .
Comparison with Known Bioactive Analogs
Several structural analogs containing either the aminoazetidine or pyridine-enone motifs have demonstrated biological activity:
-
N-(1-acryloyl-azetidin-3-yl)-2-((1H-indazol-3-yl)amino)methyl)-1H-imidazole-5-carboxamide has been investigated as an inhibitor of KRAS-G12C for anticancer therapy .
-
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has structural similarity to our target compound and may share biological activity profiles .
-
Compounds containing the pyridin-3-yl-prop-2-en-1-one scaffold, such as (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, have been investigated for various biological activities .
Analytical Characterization Methods
Chromatographic Analysis
For the isolation and purification of (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, several chromatographic techniques would be applicable:
-
High-Performance Liquid Chromatography (HPLC) using reverse-phase columns would be suitable for both analytical and preparative purposes.
-
Thin-Layer Chromatography (TLC) systems employing silica gel plates with appropriate solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes) would be useful for reaction monitoring and preliminary purity assessment.
Spectroscopic Identification
Comprehensive spectroscopic analysis would be essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and 2D techniques (COSY, HSQC, HMBC), would provide detailed structural information. The (E)-configuration could be confirmed by the coupling constant of the olefinic protons (typically J = 15-16 Hz for trans configuration) .
-
Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern characteristic of the structural components. The expected molecular ion peak would correspond to the calculated molecular weight of approximately 229 Da.
-
Infrared (IR) spectroscopy would identify key functional groups, particularly the C=O stretching of the ketone, N-H stretching of the primary amine, and C=C stretching of the alkene.
Advanced Characterization Techniques
-
X-ray Crystallography would provide definitive confirmation of the three-dimensional structure, including the (E)-configuration of the double bond, if suitable crystals could be obtained.
-
Circular Dichroism (CD) spectroscopy might be applicable if the compound exhibits chirality, particularly if the 3-aminoazetidine component is optically active.
Research Implications and Future Directions
Future Research Directions
Several promising research directions can be identified for further investigation:
-
Synthesis and comprehensive characterization of (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one and systematic evaluation of its physicochemical properties.
-
Assessment of biological activities, particularly in areas where either aminoazetidine derivatives or pyridine-containing enones have shown promise.
-
Development of structure-activity relationships through the synthesis of analogs with various substitution patterns on both the azetidine and pyridine rings.
-
Investigation of the compound's potential as a building block for the synthesis of more complex heterocyclic systems, potentially including spirocyclic compounds which have gained attention in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume